molecular formula C15H21NO4S B2778365 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 874788-53-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B2778365
CAS No.: 874788-53-1
M. Wt: 311.4
InChI Key: HDUUCWYRRMZHCE-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiolane ring with a sulfone group, an acetamide moiety, and a phenoxy group substituted with an isopropyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(2)12-3-5-14(6-4-12)20-9-15(17)16-13-7-8-21(18,19)10-13/h3-6,11,13H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUUCWYRRMZHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an electrophile.

    Introduction of the Sulfone Group: Oxidation of the thiolane ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid results in the formation of the sulfone group.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

    Formation of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction involving an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and process intensification may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or thiols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenol derivatives, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with similar compounds such as:

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(methyl)phenoxy]acetamide: Differing by the substituent on the phenoxy group.

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(ethyl)phenoxy]acetamide: Featuring an ethyl group instead of an isopropyl group.

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(tert-butyl)phenoxy]acetamide: Containing a tert-butyl group on the phenoxy moiety.

The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide, and what reagents/conditions are critical?

  • Methodology : Synthesis typically involves coupling thiolane derivatives (e.g., 1,1-dioxothiolan-3-amine) with phenoxyacetamide precursors. Key reagents include acetic anhydride for acetylation and oxidizing agents (e.g., H₂O₂ or KMnO₄) to introduce the sulfone group. Reactions are conducted under reflux in inert atmospheres (N₂/Ar) to prevent oxidation side reactions. Solvents like ethanol or dichloromethane are used, with triethylamine as a catalyst for amide bond formation .
  • Analytical Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm purity via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., thiolan sulfone at δ 3.2–3.8 ppm, isopropylphenoxy signals at δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in complex regions .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., sulfone S=O at ~1300 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) and fragmentation patterns .

Q. What are the primary challenges in achieving high-purity synthesis, and how are they addressed?

  • Challenge : Byproduct formation from incomplete oxidation or side reactions during amide coupling.
  • Solution : Optimize stoichiometry of oxidizing agents (e.g., H₂O₂ in a 1:2 molar ratio with thiolane). Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification. Purity ≥95% is confirmed via melting point analysis and HPLC .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis while maintaining cost efficiency?

  • Methodology : Transition from batch to continuous flow reactors for precise temperature control and reduced reaction time. Use catalytic triethylamine (10 mol%) to enhance amide bond formation efficiency. Solvent recycling (e.g., ethanol recovery via distillation) reduces costs .
  • Case Study : A 20% yield increase was reported using flow reactors with residence times <30 minutes, achieving >85% yield .

Q. How do structural modifications (e.g., substituents on the phenoxy group) impact biological activity?

  • Experimental Design : Synthesize analogs with substituents (e.g., nitro, methoxy) at the 4-position of the phenoxy ring. Evaluate in vitro bioactivity (e.g., antimicrobial IC₅₀ via microdilution assays) and correlate with electronic (Hammett σ) or steric parameters. Molecular docking (PDB: 6XYZ) predicts binding affinity to target enzymes .
  • Data Contradiction Example : A nitro-substituted analog showed high computational binding affinity but low in vitro activity due to poor solubility. This highlights the need for logP optimization .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Approach :

Validate assignments using deuterated solvents (DMSO-d₆ vs. CDCl₃) to rule out solvent effects.

Employ heteronuclear NMR (HSQC, HMBC) to confirm carbon-proton connectivity.

Cross-reference with XRD crystallography for absolute configuration confirmation .

  • Example : Anomalous downfield shifts in the thiolan ring were attributed to sulfone-induced deshielding, confirmed via XRD .

Q. What strategies are effective in assessing the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitor degradation via LC-MS.
  • Oxidative Stress Test : Expose to H₂O₂ (1 mM) and quantify sulfone-to-sulfoxide conversion.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

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